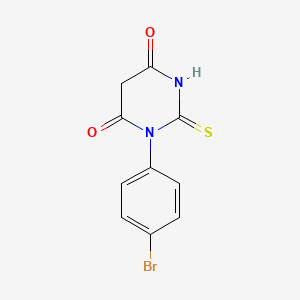![molecular formula C13H13ClF3NO B5799056 N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research. It is a selective antagonist of the μ-opioid receptor and has been found to have potential applications in the fields of pain management, addiction treatment, and neuroscience.
Wirkmechanismus
CTAP acts as a competitive antagonist of the μ-opioid receptor, which means that it binds to the receptor and blocks the action of endogenous opioids such as endorphins and enkephalins. This results in a decrease in pain relief and a reduction in the rewarding effects of opioids, which makes it a potential treatment for opioid addiction.
Biochemical and Physiological Effects:
CTAP has been shown to have a variety of biochemical and physiological effects, including reducing pain sensitivity, decreasing the rewarding effects of opioids, and reducing the development of opioid tolerance and dependence. It has also been found to have potential applications in the treatment of other neurological disorders such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTAP is its high selectivity for the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function and pharmacology. However, one limitation of CTAP is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CTAP, including investigating its potential applications in the treatment of opioid addiction, exploring its effects on other neurological disorders such as depression and anxiety, and developing new and improved synthesis methods to increase its solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of CTAP and its potential side effects.
In conclusion, CTAP is a valuable tool in scientific research and has potential applications in the fields of pain management, addiction treatment, and neuroscience. Its high selectivity for the μ-opioid receptor makes it a valuable tool for studying the receptor's function and pharmacology. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
CTAP can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using chromatography to obtain pure CTAP.
Wissenschaftliche Forschungsanwendungen
CTAP has been widely used in scientific research as a tool to investigate the μ-opioid receptor and its role in pain management, addiction, and other neurological disorders. It has been found to be a potent and selective antagonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function and pharmacology.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-10-6-5-9(13(15,16)17)7-11(10)18-12(19)8-3-1-2-4-8/h5-8H,1-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUGBHCRXRXPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

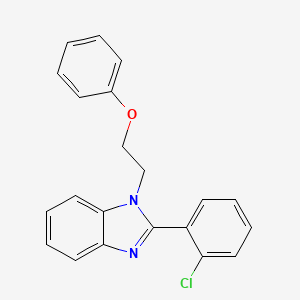
![N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)
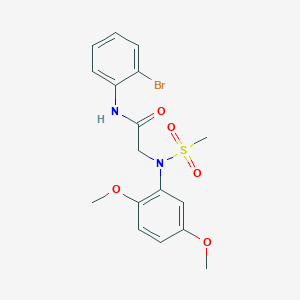


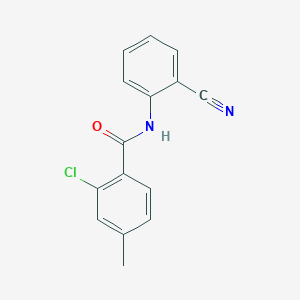
![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)
![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)

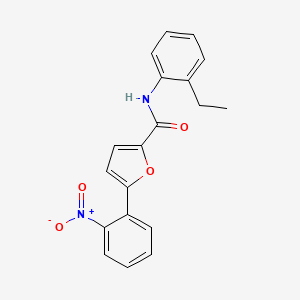
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)
![2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5799071.png)

